Taurocyamine
Overview
Description
Synthesis Analysis
Taurocyamine synthesis involves biochemical pathways observed in both vertebrates and invertebrates. In a study by Thoai et al. (1963), the biogenesis of taurocyamine was investigated in rats and marine organisms, revealing its formation from sulfur precursors and the incorporation of the amidino group of arginine through transamidination reactions. This process suggests hypotaurocyamine as a natural precursor to taurocyamine, arising from the enzymic or non-enzymic oxidation of the sulphinic guanido derivative (Thoai, Zappacosta, & Robin, 1963).
Molecular Structure Analysis
The molecular structure of taurocyamine has been elucidated through crystallography. Bombieri et al. (1990) determined the crystal structure of taurocyamine, highlighting a monoclinic space group and detailing its extensive hydrogen-bond system in the crystal state. This structural analysis provides insight into the molecular interactions and distribution of protons in taurocyamine (Bombieri, Demartin, Braghiroli, & Bella, 1990).
Chemical Reactions and Properties
Taurocyamine participates in various biochemical reactions, notably its role in energy metabolism within marine organisms. Surholt (1979) studied taurocyamine kinase, an enzyme from the body-wall musculature of the lugworm, which catalyzes the reversible transfer of a phosphoryl group between ATP and taurocyamine, revealing its importance in the energy storage and transfer mechanisms of marine annelids (Surholt, 1979).
Scientific Research Applications
Behavioral and Psychological Research : Taurocyamine is used as a nonoverlap method in single-subject experimental research to evaluate the effectiveness of behavioral, educational, and psychological treatments (Rakap, 2015).
Neuroactive Amino Acids Studies : It is found in low amounts in both vertebrates and invertebrates, aiding research on neuroactive amino acids (Huxtable et al., 1989).
Aging and DNA Stability : Taurocyamine may influence resilience during aging by affecting DNA stability and gene transcription (Kerbel, 2018).
Neuropharmacology : It specifically stimulates γ-aminobutyric acid (GABA) release in rat brain, affecting GABA sensitivity (Yamamoto et al., 1983).
Drug Development for Schistosomiasis : The structure of taurocyamine kinase from Schistosoma mansoni provides insights for anti-schistosomiasis drug design (Merceron et al., 2015).
Neurophysiology : It affects the spike frequency of guinea pig cerebellar Purkinje cells, with implications for understanding neurotransmitter functions (Okamoto & Sakai, 1981).
Convulsion Studies : Taurocyamine induces violent convulsions in various animals after intracisternal injection, contributing to understanding seizure mechanisms (Hiramatsu et al., 1985).
Stress Research : Its elevation in the liver of stressed mice suggests roles in osmoregulation and inflammation (Goto et al., 2015).
Sperm Motility Studies : Taurocyamine is less effective than hypotaurine in stimulating hamster sperm motility in vitro (Gwatkin, 1983).
Cell Biology : It inhibits taurine uptake in cultured human lymphoblastoid cells (Tallan et al., 1983).
Brain Chemistry : More effective than beta alanine in reducing brain taurine levels in rats (Shaffer & Kocsis, 1981).
Enzymology : Taurocyamine kinase (TK) catalyzes the phosphate transfer between ATP and taurocyamine (Jarilla et al., 2013).
Musculature Studies : Found in lugworm body-wall musculature, TK has significant specific activity at optimal temperatures (Surholt, 1979).
Biochemical Synthesis : Taurocyamine is a natural product of arginine transamidination in certain animal tissues (Thoai et al., 1963).
Mitochondrial Research : TK in marine annelids has cytoplasmic and mitochondrial isoforms with substrate specificity variations (Uda et al., 2005).
Crystallography : The crystal structure of taurocyamine suggests the presence of isomers or zwitterions (Bombieri et al., 1990).
Seizure Research : Taurine inhibits taurocyamine-induced seizures in animal models (Mori et al., 1981).
Chemotherapeutic Agent Development : Inhibitors against P. westermani TK could be effective novel chemotherapeutic agents and could be utilized for the development of specific diagnostic tools for paragonimiasis detection (Jarilla et al., 2009).
Substrate Specificity Studies : Substrate specificity in phosphagen kinases is strongly controlled by the amino-acid residue at position 95 (Tanaka & Suzuki, 2004).
Future Directions
Future research could focus on the role of Taurocyamine in various biological processes and its potential applications in medicine. For instance, the enzyme Taurocyamine kinase (CsTK) from C. sinensis has been suggested as a potential chemotherapeutic target . Further studies are needed to explore this possibility and to understand the detailed mechanism of action of Taurocyamine in different biological systems.
properties
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
Record name | Taurocyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taurocyamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
Record name | Taurocyamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Taurocyamine | |
CAS RN |
543-18-0 | |
Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taurocyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurocyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Taurocyamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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